molecular formula C11H13BrF2O B14019364 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene

2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene

Cat. No.: B14019364
M. Wt: 279.12 g/mol
InChI Key: UHOFHOHABPMJMW-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, a tert-butyl group, and a difluoromethoxy group attached to a benzene ring

Properties

Molecular Formula

C11H13BrF2O

Molecular Weight

279.12 g/mol

IUPAC Name

2-bromo-4-tert-butyl-1-(difluoromethoxy)benzene

InChI

InChI=1S/C11H13BrF2O/c1-11(2,3)7-4-5-9(8(12)6-7)15-10(13)14/h4-6,10H,1-3H3

InChI Key

UHOFHOHABPMJMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene typically involves the bromination of 4-(tert-butyl)-1-(difluoromethoxy)benzene. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(tert-butyl)aniline: Similar in structure but with an aniline group instead of a difluoromethoxy group.

    4-(tert-Butyl)-1-(difluoromethoxy)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-(tert-butyl)phenol: Contains a hydroxyl group instead of a difluoromethoxy group, leading to different chemical properties.

Uniqueness

2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene is unique due to the presence of both the bromine atom and the difluoromethoxy group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these substituents allows for specific interactions and reactions that are not possible with other related compounds.

Biological Activity

2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C11H13BrF2O. This compound features a bromine atom, a tert-butyl group, and a difluoromethoxy group attached to a benzene ring. Its unique structure imparts significant steric and electronic properties, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The presence of both bromine and difluoromethoxy groups enhances the compound's reactivity and interaction with biological targets. The molecular structure can be summarized as follows:

Property Details
Molecular Formula C11H13BrF2O
Molecular Weight 305.13 g/mol
Functional Groups Bromine, tert-butyl, difluoromethoxy

The biological activity of 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene is believed to stem from its ability to interact with specific molecular targets. The halogen atoms in its structure facilitate strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may participate in redox reactions that affect cellular processes and signaling pathways.

Anticancer Properties

The potential anticancer activity of 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene is noteworthy. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, which are critical in regulating cell death . The presence of electron-withdrawing groups like bromine may enhance the cytotoxic effects by stabilizing reactive intermediates involved in apoptosis pathways.

Study on Anticancer Activity

A study evaluating the anticancer potential of halogenated derivatives found that certain brominated compounds exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma and hepatocellular carcinoma. The study highlighted that modifications to the substituents could enhance or diminish biological activity .

Interaction Studies

Interaction studies involving 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene focus on its binding affinity with various molecular targets. The difluoromethoxy group can participate in hydrogen bonding, influencing the compound's specificity and efficacy against biological targets .

Comparative Analysis

To understand the uniqueness of 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene, it is essential to compare it with structurally similar compounds:

Compound Name Key Differences
1-Bromo-4-(tert-butyl)benzeneLacks the difluoromethoxy group
1-Bromo-2-(difluoromethoxy)benzeneLacks the tert-butyl group
4-(tert-Butyl)-2-(difluoromethoxy)benzeneLacks the bromine atom
3-(Trifluoromethoxy)bromobenzeneContains trifluoromethoxy instead of difluoromethoxy

The combination of both tert-butyl and difluoromethoxy groups in 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene imparts distinct chemical properties that are not found in other similar compounds. This uniqueness enhances its reactivity and potential applications in medicinal chemistry.

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